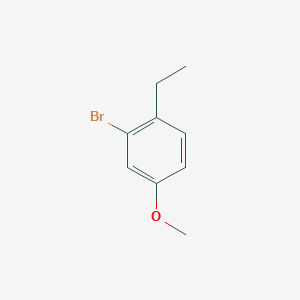
2-Bromo-1-éthyl-4-méthoxybenzène
Vue d'ensemble
Description
2-Bromo-1-ethyl-4-methoxybenzene is a chemical compound with the molecular formula C9H11BrO . It is used in various chemical reactions and has a molecular weight of 215.09 .
Synthesis Analysis
The synthesis of 2-Bromo-1-ethyl-4-methoxybenzene can involve various methods. One such method involves the reaction of 4-bromoanisole with ethyl acrylates in room-temperature ionic liquids . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-ethyl-4-methoxybenzene consists of a benzene ring substituted with a bromo group, an ethyl group, and a methoxy group . The InChI code for this compound is 1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis
2-Bromo-1-ethyl-4-methoxybenzene can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the bromine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
2-Bromo-1-ethyl-4-methoxybenzene is a liquid at room temperature with a density of 1.502 g/mL at 25 °C . It has a refractive index of n20/D 1.573 .Applications De Recherche Scientifique
Synthèse de composés biphényliques substitués de manière asymétrique
2-Bromo-1-éthyl-4-méthoxybenzène: est utilisé dans la synthèse de composés biphényliques substitués de manière asymétrique. Ces composés ont des applications significatives dans l'électronique organique et les produits pharmaceutiques en raison de leurs propriétés structurales et électroniques uniques .
Préparation des exo-métacyclophanes
Ce composé chimique sert de précurseur dans la préparation des exo- [n.m.n.m]métacyclophanes, qui constituent une famille de composés cycliques. Les métacyclophanes ont des utilisations potentielles en chimie hôte-invité et dans les processus de reconnaissance moléculaire .
Intermédiaire en chimie synthétique
En tant qu'intermédiaire en chimie synthétique, This compound est impliqué dans diverses réactions chimiques pour produire différents composés organiques. Son rôle est crucial pour élargir la diversité des voies synthétiques pour les molécules complexes .
Réactions de couplage de Suzuki
Dans les réactions de couplage de Suzuki, ce composé peut réagir avec l'acide phénylboronique sous la catalyse de complexes de palladium. Cette réaction est une pierre angulaire dans le domaine de la chimie de couplage croisé, qui est largement utilisée pour créer des liaisons carbone-carbone en synthèse organique .
Réaction de Heck
La réaction de Heck est un autre domaine où This compound trouve une application. Il réagit avec les acrylates d'éthyle pour produire du 4-méthoxycinnamate d'éthyle, un composé utilisé dans l'industrie des parfums et comme absorbant des UV dans les crèmes solaires .
Réactif bromant
Ce composé agit comme un réactif bromant dans divers processus de synthèse organique. La bromation est une étape clé dans la modification des molécules organiques, ce qui peut modifier leur réactivité et leurs propriétés physiques .
Préparation des aryl 1,3-dicétones
Les aryl 1,3-dicétones sont synthétisées à partir de This compound. Ces dicétones sont des intermédiaires importants dans la synthèse d'hétérocycles et de produits pharmaceutiques .
Synthèse du 4-méthoxycinnamate d'éthyle
Enfin, il est utilisé dans la synthèse du 4-méthoxycinnamate d'éthyle, un ester qui trouve des applications dans l'industrie cosmétique en raison de ses propriétés parfumées et de son utilisation potentielle comme agent de protection solaire .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-1-ethyl-4-methoxybenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable due to its aromaticity, which it seeks to maintain during reactions .
Mode of Action
The interaction of 2-Bromo-1-ethyl-4-methoxybenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 2-Bromo-1-ethyl-4-methoxybenzene affects the biochemical pathway involving the benzene ring. The substitution reaction results in the formation of a new compound with altered properties, which can have downstream effects on other biochemical pathways .
Result of Action
The result of the action of 2-Bromo-1-ethyl-4-methoxybenzene is the formation of a substituted benzene ring . This new compound has different chemical properties and can participate in further reactions.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Bromo-1-ethyl-4-methoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents. This compound is known to interact with enzymes involved in detoxification processes, such as cytochrome P450 enzymes. These enzymes facilitate the metabolism of 2-Bromo-1-ethyl-4-methoxybenzene by introducing hydroxyl groups, making it more water-soluble and easier to excrete from the body .
Cellular Effects
The effects of 2-Bromo-1-ethyl-4-methoxybenzene on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, 2-Bromo-1-ethyl-4-methoxybenzene has been shown to modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-Bromo-1-ethyl-4-methoxybenzene exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, 2-Bromo-1-ethyl-4-methoxybenzene can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-ethyl-4-methoxybenzene can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 2-Bromo-1-ethyl-4-methoxybenzene can undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-ethyl-4-methoxybenzene vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Bromo-1-ethyl-4-methoxybenzene can exhibit toxic or adverse effects, such as oxidative stress and inflammation .
Metabolic Pathways
2-Bromo-1-ethyl-4-methoxybenzene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of 2-Bromo-1-ethyl-4-methoxybenzene, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The presence of 2-Bromo-1-ethyl-4-methoxybenzene can also affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 2-Bromo-1-ethyl-4-methoxybenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, 2-Bromo-1-ethyl-4-methoxybenzene can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 2-Bromo-1-ethyl-4-methoxybenzene is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, 2-Bromo-1-ethyl-4-methoxybenzene may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Propriétés
IUPAC Name |
2-bromo-1-ethyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPKSXJTPSSWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)

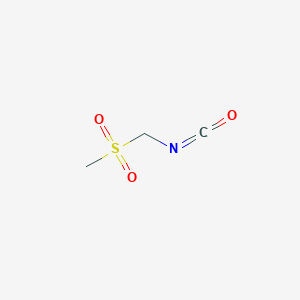


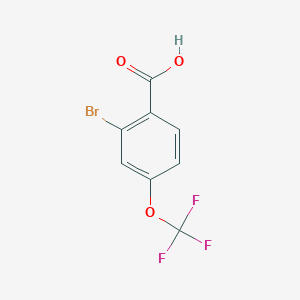
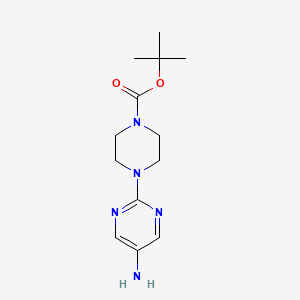

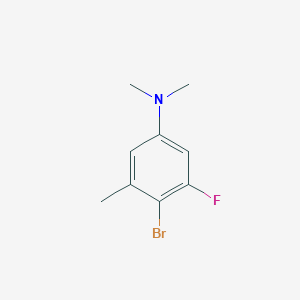
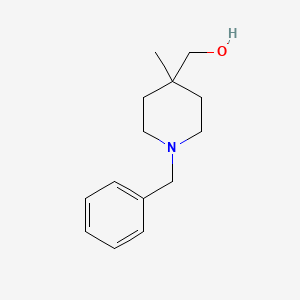

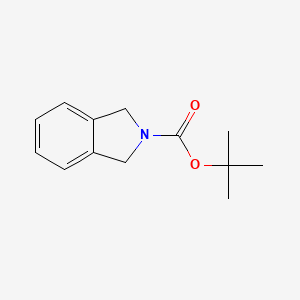
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)
![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)
